1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylurea
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Overview
Description
1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylurea is a synthetic organic compound that has garnered attention in scientific research due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with methoxy and methyl groups, linked to a phenylurea moiety through an amino group. Its distinct structure allows it to participate in various chemical reactions and exhibit significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylurea typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol at room temperature to yield 4-chloro-6-ethoxy-2-(methylthio)pyrimidine . This intermediate is then subjected to further reactions to introduce the methoxy and amino groups, followed by coupling with a phenylurea derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chloro groups in the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions may vary depending on the desired transformation, typically involving solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield aldehydes or acids, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylurea involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, it can inhibit their activity, leading to disruption of cell signaling pathways and induction of apoptosis in cancer cells . The methoxy and amino groups play a crucial role in enhancing its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar pyrimidine core and have been studied for their kinase inhibitory activities.
Indole derivatives: Indoles are another class of heterocyclic compounds with significant biological activities and structural similarities.
Uniqueness
1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylurea stands out due to its specific substitution pattern on the pyrimidine ring, which imparts unique chemical and biological properties. Its ability to selectively inhibit certain kinases and induce apoptosis in cancer cells makes it a promising candidate for further research and development.
Properties
IUPAC Name |
1-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3-phenylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-13-20-17(12-18(21-13)26-2)22-15-8-10-16(11-9-15)24-19(25)23-14-6-4-3-5-7-14/h3-12H,1-2H3,(H,20,21,22)(H2,23,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMXSAVLJCMOTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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